[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine
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Overview
Description
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reactants used
Scientific Research Applications
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds:
[(4-Methylphenyl)sulfonyl]pyrrolidine: Lacks the ethoxy group, which may affect its solubility and reactivity.
[(2-Methoxy-4-methylphenyl)sulfonyl]pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
[(2-Ethoxyphenyl)sulfonyl]pyrrolidine: Lacks the methyl group, which may influence its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substituents that can impact its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-3-17-12-10-11(2)6-7-13(12)18(15,16)14-8-4-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUCXNZYNNGLOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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